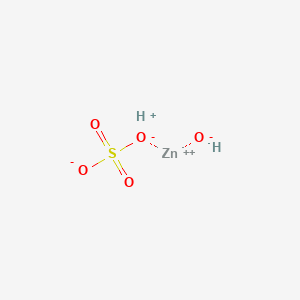
HYdrogen hydroxysulfatozincate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HYdrogen hydroxysulfatozincate is a complex inorganic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of hydrogen, hydroxyl, sulfate, and zinc ions, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HYdrogen hydroxysulfatozincate typically involves the reaction of zinc sulfate with a hydroxide source in the presence of hydrogen ions. One common method is the hydrothermal synthesis, where zinc sulfate is dissolved in water, and a hydroxide source such as sodium hydroxide is added. The reaction mixture is then subjected to high temperature and pressure conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of advanced catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
HYdrogen hydroxysulfatozincate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and sulfate ions.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of elemental zinc and hydrogen sulfate.
Substitution: The hydroxyl and sulfate groups in this compound can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various organic and inorganic reagents can be employed to achieve substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Zinc oxide and sulfate ions.
Reduction: Elemental zinc and hydrogen sulfate.
Substitution: Depending on the substituent, products can vary widely, including substituted zinc complexes and organic derivatives.
Aplicaciones Científicas De Investigación
HYdrogen hydroxysulfatozincate has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a candidate for studying zinc’s role in biological systems and its interaction with other biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including coatings and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which HYdrogen hydroxysulfatozincate exerts its effects involves the interaction of its zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of coordination complexes with other molecules. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction processes. Additionally, the hydroxyl and sulfate groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
HYdrogen hydroxysulfatozincate can be compared with other zinc-based compounds, such as zinc sulfate, zinc hydroxide, and zinc oxide. While these compounds share some similarities, this compound’s unique combination of hydroxyl and sulfate groups imparts distinct chemical properties and reactivity. For example:
Zinc sulfate: Primarily used as a dietary supplement and in agriculture.
Zinc hydroxide: Commonly used in medical applications, such as wound dressings.
Zinc oxide: Widely used in sunscreens and as a semiconductor material.
Propiedades
Fórmula molecular |
H2O5SZn |
|---|---|
Peso molecular |
179.5 g/mol |
Nombre IUPAC |
zinc;hydron;hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |
Clave InChI |
RNZCSKGULNFAMC-UHFFFAOYSA-L |
SMILES canónico |
[H+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)
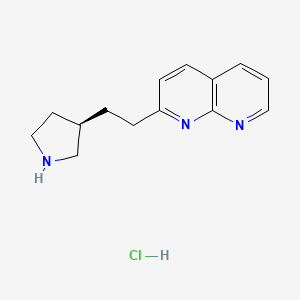
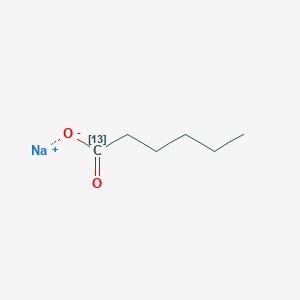
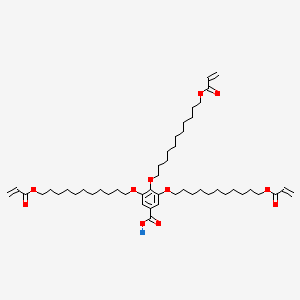
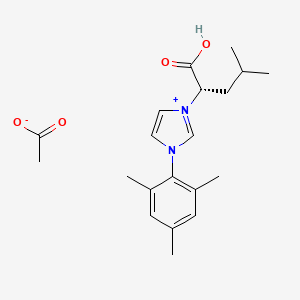
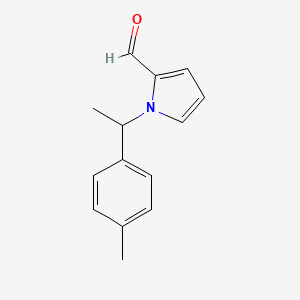
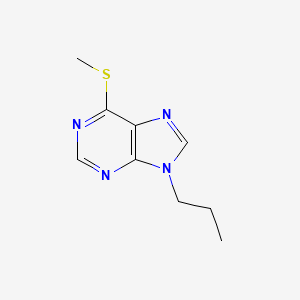
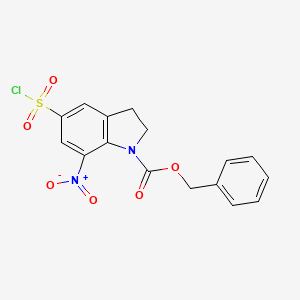
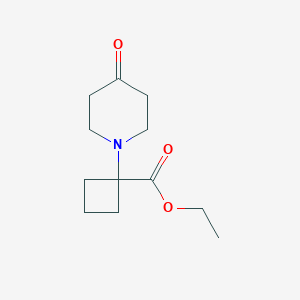
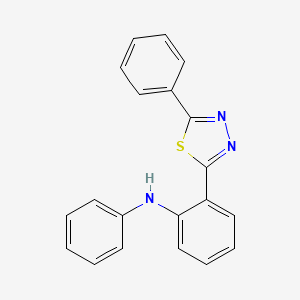

![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
